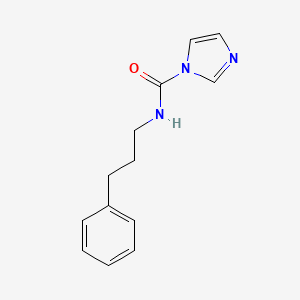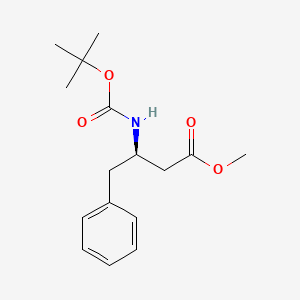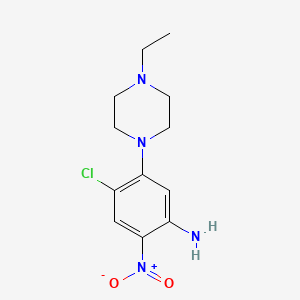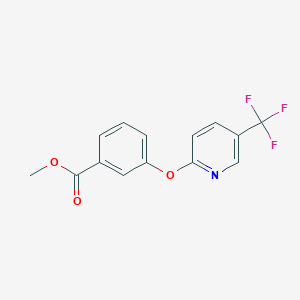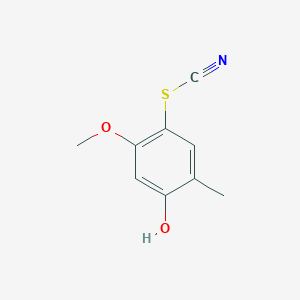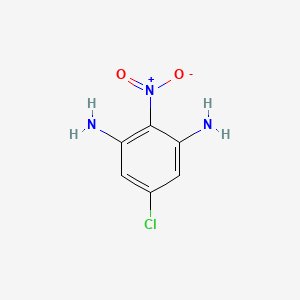
2-Nitro-5-Chlorobenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-Chlorobenzene-1,3-diamine is an organic compound with the molecular formula C6H6ClN3O2 It is a derivative of nitrobenzene, where the nitro group is substituted at the 4-position, and amino groups are substituted at the 2- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-Chlorobenzene-1,3-diamine typically involves the nitration of 2,6-diaminochlorobenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization and filtration techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-Chlorobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,4,6-triaminobenzene.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2,4,6-triaminobenzene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Nitro-5-Chlorobenzene-1,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-5-Chlorobenzene-1,3-diamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The amino groups can form hydrogen bonds and participate in nucleophilic reactions, affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: Similar in structure but with a pyrimidine ring.
2,6-Diamino-4-chloropyrimidine: Another pyrimidine derivative with similar functional groups.
2,4,6-Triaminobenzene: Lacks the nitro group but has three amino groups.
Uniqueness
2-Nitro-5-Chlorobenzene-1,3-diamine is unique due to the presence of both nitro and amino groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C6H6ClN3O2 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
5-chloro-2-nitrobenzene-1,3-diamine |
InChI |
InChI=1S/C6H6ClN3O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,8-9H2 |
InChI Key |
RHEAYPVZNXCJBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)[N+](=O)[O-])N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



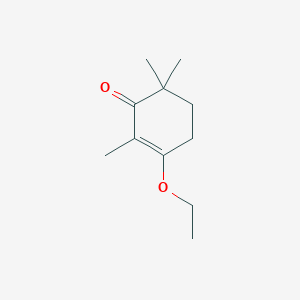
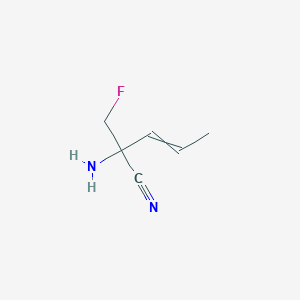
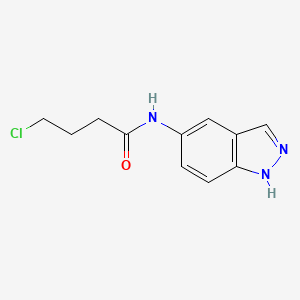
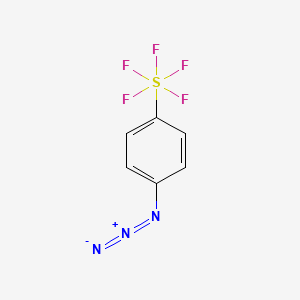
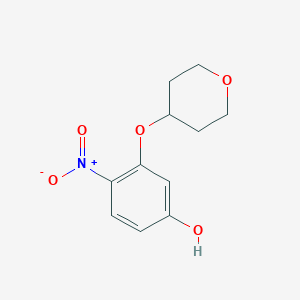
![Ethyl 2-[(acetyloxy)methyl]thiazole-4-carboxylate](/img/structure/B8298753.png)
![3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B8298755.png)
